
3-Methoxybenzyl(2-aminoethyl) sulfide
Overview
Description
3-Methoxybenzyl(2-aminoethyl) sulfide is an organic compound with the molecular formula C10H15NOS It is characterized by the presence of a methoxy group attached to a benzyl ring, an aminoethyl group, and a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybenzyl(2-aminoethyl) sulfide typically involves the reaction of 3-methoxybenzyl chloride with 2-aminoethanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the benzyl chloride, resulting in the formation of the sulfide linkage.
Reaction Conditions:
Reagents: 3-methoxybenzyl chloride, 2-aminoethanethiol
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to 50°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methoxybenzyl(2-aminoethyl) sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: dichloromethane; temperature: 0-25°C.
Reduction: Lithium aluminum hydride; solvent: tetrahydrofuran; temperature: 0-25°C.
Substitution: Alkyl halides, acyl chlorides; solvent: dichloromethane or acetonitrile; temperature: 0-50°C.
Major Products Formed
Oxidation: 3-Methoxybenzyl(2-aminoethyl) sulfoxide, 3-Methoxybenzyl(2-aminoethyl) sulfone.
Reduction: 3-Methoxybenzyl(2-aminoethyl) thiol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxybenzyl(2-aminoethyl) sulfide exhibits significant biological activity, particularly in the area of pain relief and anti-inflammatory effects. Recent studies have demonstrated its ability to release hydrogen sulfide (H₂S), a gasotransmitter known for its analgesic properties. In a rat model of arthritis, compounds similar to this compound were shown to effectively release H₂S and produce potent pain-relieving effects, suggesting potential applications in pain management therapies .
Antimicrobial Properties
Research indicates that derivatives of this compound may possess antimicrobial properties. Compounds within this class have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations, which may lead to their use as antibacterial agents .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. Studies involving similar sulfur-containing compounds have reported inhibition of cancer cell proliferation, particularly in breast and prostate cancer models. The mechanism often involves the modulation of cellular signaling pathways associated with apoptosis and cell cycle regulation .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Pain Management in Arthritis : A study demonstrated that compounds releasing H₂S could alleviate pain in arthritic rats, indicating a potential therapeutic role for similar compounds in chronic pain conditions .
- Antimicrobial Efficacy : In vitro tests showed that derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, which could be beneficial in developing new antibiotics .
Data Tables
Mechanism of Action
The mechanism of action of 3-Methoxybenzyl(2-aminoethyl) sulfide involves its interaction with various molecular targets. The sulfide group can form reversible covalent bonds with thiol groups in proteins, potentially affecting their function. The aminoethyl group can interact with nucleophilic sites in biological molecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxybenzyl(2-aminoethyl) ether
- 3-Methoxybenzyl(2-aminoethyl) ketone
- 3-Methoxybenzyl(2-aminoethyl) amine
Comparison
3-Methoxybenzyl(2-aminoethyl) sulfide is unique due to the presence of the sulfide linkage, which imparts distinct chemical reactivity compared to its ether, ketone, and amine analogs. The sulfide group can undergo oxidation and reduction reactions, providing additional pathways for chemical modification and functionalization.
Biological Activity
3-Methoxybenzyl(2-aminoethyl) sulfide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current scientific research.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃NOS
- Molecular Weight : 183.27 g/mol
- CAS Number : 112393-89-2
The compound features a methoxybenzyl group linked to an aminoethyl sulfide, which may contribute to its biological activity through various interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, indicating potential use in inflammatory conditions.
- Antimicrobial Properties : The compound has been evaluated for its efficacy against various bacterial strains, showing promising results.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory pathways, thus reducing inflammation.
- Receptor Binding : The compound could bind to receptors that modulate cellular responses, influencing processes such as cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antioxidant | Scavenges free radicals | |
Anti-inflammatory | Reduces pro-inflammatory cytokines | |
Antimicrobial | Effective against Gram-positive bacteria |
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against common bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL. This suggests potential applications in treating bacterial infections.
Table 2: Antimicrobial Efficacy
Synthesis and Derivatives
The synthesis of this compound involves the reaction of methoxybenzyl chloride with aminoethyl sulfide under appropriate conditions. Variations in synthesis methods can lead to the development of derivatives with enhanced biological properties.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-12-10-4-2-3-9(7-10)8-13-6-5-11/h2-4,7H,5-6,8,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTHBKFDNSAUAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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